molecular formula C12H20Cl2N2 B2393648 [4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride CAS No. 1909347-81-4

[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride

Cat. No.: B2393648
CAS No.: 1909347-81-4
M. Wt: 263.21
InChI Key: BWDHBFFTAHYZGG-UHFFFAOYSA-N
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Description

[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride (CAS 1909347-81-4) is an organic compound with the molecular formula C12H18N2·2HCl and a molecular weight of 263.2 g/mol . It is supplied at a purity of 95% . This dihydrochloride salt features a piperidine moiety linked to a benzylamine group, a common structural motif in medicinal chemistry. Compounds containing the piperidin-1-ylphenyl group have been investigated as key intermediates and core structures in the development of bioactive molecules for various therapeutic areas. Patent literature indicates that similar structural frameworks are utilized in compounds studied as ROR-gamma modulators for the potential treatment of autoimmune diseases , and in molecules targeting 11-beta-Hydroxysteroid Dehydrogenase Type 1 for metabolic disorders such as type 2 diabetes and insulin resistance . Furthermore, the 1-(piperidin-4-yl) functional group is found in molecules designed as NLRP3 inflammasome inhibitors, which are relevant for researching inflammatory and autoimmune diseases . As a chemical building block, this compound is valuable for synthesizing more complex derivatives for pharmaceutical research and discovery. This product is strictly for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(4-piperidin-1-ylphenyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14;;/h4-7H,1-3,8-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDHBFFTAHYZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909347-81-4
Record name [4-(piperidin-1-yl)phenyl]methanamine dihydrochloride
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Preparation Methods

Reductive Amination and Nitrile Reduction

The synthesis of [4-(Piperidin-1-yl)phenyl]methanamine often begins with reductive amination or nitrile reduction strategies. A representative pathway involves the reaction of 4-fluorobenzonitrile with piperidine under nucleophilic aromatic substitution conditions. Subsequent reduction of the nitrile group to a primary amine is achieved using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF), yielding the intermediate amine.

For example, in a protocol adapted from analogous pyrrolidine derivatives (see), 4-(piperidin-1-yl)benzonitrile is reduced with LiAlH4 at room temperature under inert atmosphere, achieving quantitative conversion to [4-(Piperidin-1-yl)phenyl]methanamine. This method avoids the need for high-pressure hydrogenation and is scalable to multi-gram quantities.

Key Reaction Conditions

  • Nitrile Reduction :
    • Reagent: LiAlH4 (1.0 M in THF)
    • Solvent: Anhydrous THF
    • Temperature: 20°C
    • Yield: >95% (theoretical)

Carbamate Deprotection

An alternative route involves the use of tert-butyl carbamate (Boc) protections. The Boc-protected intermediate, tert-butyl N-[(4-piperidin-1-ylphenyl)methyl]carbamate, is treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the carbamate group, yielding the free amine. This method is advantageous for its mild conditions and high purity output.

Experimental data from demonstrate that deprotection of tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate with TFA in DCM achieves quantitative conversion to the corresponding benzylamine. Adapting this to the piperidine analog, the reaction proceeds as follows:

Procedure

  • Dissolve tert-butyl N-[(4-piperidin-1-ylphenyl)methyl]carbamate in DCM.
  • Add TFA (10 equiv.) dropwise at 0°C.
  • Stir at room temperature for 2 hours.
  • Quench with saturated NaHCO3 and extract with DCM.
  • Dry over Na2SO4 and concentrate under vacuum.

Key Parameters

  • Deprotection Agent : TFA (10 equiv.)
  • Solvent : DCM
  • Yield : 100% (reported for pyrrolidine analog)

Amide Coupling and Intermediate Isolation

Amide coupling reactions serve as indirect pathways to [4-(Piperidin-1-yl)phenyl]methanamine. For instance, 4-(piperidin-1-yl)benzylamine is coupled with carboxylic acids using propanephosphonic acid cycloanhydride (T3P) and N-methylmorpholine (NMM) in DCM. Although primarily used to generate amide derivatives, this method confirms the reactivity and stability of the primary amine intermediate.

Example 12 from illustrates the coupling of 4-(piperidin-1-yl)benzylamine with 4-(4'-trifluoromethylbiphenyl-2-carbonylamino)-1-methylimidazole-2-carboxylic acid, achieving an 88% yield. While the focus is on amide formation, the protocol validates the amine’s compatibility with standard coupling reagents.

Salt Formation: Synthesis of Dihydrochloride

The final step involves converting the free amine to its dihydrochloride salt. This is typically accomplished by treating [4-(Piperidin-1-yl)phenyl]methanamine with hydrochloric acid (HCl) in a polar aprotic solvent.

Procedure

  • Dissolve [4-(Piperidin-1-yl)phenyl]methanamine in ethyl acetate.
  • Bubble HCl gas through the solution or add concentrated HCl (2 equiv.).
  • Stir at 0°C for 1 hour.
  • Filter the precipitate and wash with cold ethyl acetate.
  • Dry under vacuum to obtain the dihydrochloride salt.

Analytical Validation

  • Melting Point : 220–225°C (decomposes)
  • 1H NMR (DMSO-d6) : δ 9.81 (s, 1H, NH2+), 4.43 (d, 2H, CH2NH2), 3.13 (m, 4H, piperidine-H), 1.97 (m, 4H, piperidine-H).

Comparative Analysis of Methods

The table below summarizes the efficiency of key synthetic routes:

Method Reagents Solvent Temperature Yield Source
Nitrile Reduction LiAlH4 THF 20°C >95%
Carbamate Deprotection TFA DCM 20°C 100%
Amide Coupling T3P, NMM DCM 0°C 88%
Salt Formation HCl Ethyl acetate 0°C 98%

Challenges and Optimization Strategies

  • Impurity Profiles : Residual piperidine or solvents require rigorous washing with hexanes or ether.
  • Scale-Up : LiAlH4 reductions necessitate careful quenching to prevent exothermic reactions.
  • Crystallization : The dihydrochloride salt is hygroscopic; storage under nitrogen is recommended.

Chemical Reactions Analysis

Types of Reactions

[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

The compound serves as a critical building block in the synthesis of complex organic molecules. It is utilized as a reagent in various chemical reactions, particularly in the development of novel compounds for research purposes.

ApplicationDescription
Building BlockUsed in the synthesis of pharmaceutical intermediates
ReagentParticipates in nucleophilic substitution reactions

Biology

In biological research, [4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride functions as a probe to investigate cellular processes and pathways.

ApplicationDescription
Biological Pathway StudiesInvestigates signaling pathways and cellular mechanisms
ProbeUsed to study protein interactions and functions

Medicine

The compound has been investigated for its potential therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical agents targeting neurological disorders.

ApplicationDescription
Therapeutic AgentPotential use in treating CNS disorders
Pharmaceutical DevelopmentA precursor for synthesizing new drugs

Key Mechanism:

  • Linker Role : Connects E3 ligase recruiting moiety with target protein binding moiety.
  • Biochemical Pathway : Engages with the ubiquitin-proteasome system to facilitate targeted protein degradation.

Antiviral Activity

Research has demonstrated that compounds similar to this compound exhibit antiviral properties. A study showed significant inhibition of viral replication at concentrations ranging from 0.20 to 0.35 µM.

Tyrosinase Inhibition

In studies assessing its effect on tyrosinase, the compound was found to competitively inhibit enzyme activity with an IC50 value between 0.09 and 0.36 µM, suggesting potential applications in cosmetic formulations aimed at skin lightening.

Fungicidal Properties

Related derivatives have shown efficacy against fungal pathogens, indicating that this compound could be developed into new fungicides for agricultural use.

Mechanism of Action

The mechanism of action of [4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound is known to modulate various signaling pathways, including the phosphatidylinositol-3-kinase/Akt pathway, which plays a crucial role in cell survival and proliferation. By influencing these pathways, the compound can affect cellular processes such as apoptosis, cell cycle regulation, and gene expression .

Comparison with Similar Compounds

Structural and Physicochemical Differences

  • Substituent Position : The position of the piperidinyl group (para vs. meta) and additional heterocycles (e.g., thiazole, triazole) significantly alter electronic properties and binding affinity. For example, thiazole-containing analogs exhibit enhanced metabolic stability compared to purely aliphatic derivatives .
  • Salt Form: Dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochloride analogs, as seen in Diphenylpyraline Hydrochloride (mono-HCl) vs. This compound .

Pharmacological and Functional Insights

  • Antihistaminic Activity : Diphenylpyraline Hydrochloride demonstrates the therapeutic relevance of piperidine derivatives in allergy management, suggesting possible applications for structurally related compounds .
  • Heterocyclic Modifications : Thiazole and triazole substituents (e.g., in and ) are associated with antimicrobial and kinase inhibitory activity, highlighting their utility in targeted drug design .

Biological Activity

[4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride, also known by its CAS number 1909347-81-4, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a phenyl group, which is characteristic of many biologically active molecules. Its structure can be represented as follows:

C12H18N2Cl2\text{C}_{12}\text{H}_{18}\text{N}_2\text{Cl}_2

This molecular configuration suggests potential interactions with various biological targets, particularly in the central nervous system and in microbial inhibition.

Antimicrobial Properties

Research has indicated that compounds similar to [4-(Piperidin-1-yl)phenyl]methanamine exhibit significant antibacterial and antifungal activities. In a study examining various piperidine derivatives, certain modifications to the piperidine ring enhanced their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. For instance, the presence of electron-donating or electron-withdrawing groups on the piperidine ring was found to influence antibacterial activity positively .

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.0039 mg/mL
Compound BE. coli0.025 mg/mL
This compoundTBDTBD

Neurological Effects

The compound has been investigated for its effects on dopamine receptors, particularly the D3 receptor. Studies have shown that it may act as a selective agonist for D3 receptors, promoting β-arrestin translocation and G protein activation without affecting other dopamine receptors. This selectivity could position it as a candidate for treating neuropsychiatric disorders .

Table 2: D3 Receptor Activity of Related Compounds

Compound IDD3R Agonist Activity (EC50 nM)D2R Activity (EC50 nM)
Compound 1710 ± 150Inactive
Compound 2278 ± 62Inactive

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may modulate signal transduction pathways through receptor interaction, affecting various cellular processes .

Case Studies

Several studies have focused on the pharmacological profiles of piperidine derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of piperidine derivatives for their antibacterial properties against multiple strains of bacteria, finding that specific substitutions on the phenyl ring significantly enhanced activity .
  • Neuroprotective Effects : Another research highlighted the neuroprotective effects of compounds structurally similar to [4-(Piperidin-1-yl)phenyl]methanamine in models of neurodegeneration, indicating potential therapeutic applications in treating conditions like Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing [4-(Piperidin-1-yl)phenyl]methanamine dihydrochloride?

  • Methodological Answer : Synthesis typically involves forming the piperidine ring and introducing the phenylmethanamine group via nucleophilic substitution or reductive amination. Reaction conditions (e.g., temperature, solvent polarity, and pH) must be optimized to avoid side products like N-oxides or incomplete substitution. For example, anhydrous solvents (e.g., THF) and catalysts like palladium on carbon may enhance yield . Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity.

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H and ¹³C) to verify the piperidine ring and aromatic protons .
  • Mass spectrometry (MS) to confirm molecular weight (e.g., ESI-MS for the dihydrochloride salt form) .
  • HPLC with UV detection to assess purity, particularly for detecting residual solvents or unreacted intermediates .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : The dihydrochloride salt enhances water solubility (~50–100 mg/mL in aqueous buffers at pH 4–6) but may degrade under alkaline conditions. Stability studies should include:

  • Temperature : Store at –20°C in desiccated form to prevent hydrolysis of the amine group .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation of the aromatic ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions:

  • Buffer composition : Ionic strength (e.g., 150 mM NaCl vs. 50 mM) impacts ligand-receptor interactions .
  • Receptor source : Recombinant vs. native receptors may exhibit differential post-translational modifications affecting binding .
  • Control experiments : Include reference ligands (e.g., known antagonists/agonists) to validate assay consistency .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like over-alkylation .
  • Catalyst screening : Test palladium, nickel, or copper catalysts for cross-coupling steps to enhance regioselectivity .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and terminate at peak yield .

Q. How can in silico modeling predict the compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Docking simulations : Use software like AutoDock Vina to model interactions with GPCRs or kinases, focusing on the piperidine moiety’s conformational flexibility .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify key residues (e.g., hydrogen bonds with Asp113 in serotonin receptors) .
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities for target prioritization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.